“®-1-(3-nitrophenyl)ethanamine” is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is also known by other names such as “(1R)-1-(3-nitrophenyl)ethanamine” and "®-3-NITROPHENETHYLAMINE HCL" .
The molecular structure of “®-1-(3-nitrophenyl)ethanamine” consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule is InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3
.
(R)-1-(3-nitrophenyl)ethanamine, also known by its CAS number 297730-27-9, is an organic compound classified as an aromatic amine. It features a chiral center, which contributes to its unique stereochemical properties. The compound consists of a nitro group attached to a benzene ring and an amine group linked to the ethanamine chain. Due to its structural characteristics, it is of significant interest in various fields, including medicinal chemistry and materials science.
(R)-1-(3-nitrophenyl)ethanamine is synthesized primarily from the reduction of its corresponding nitro compound, specifically 3-nitrophenylacetonitrile. This compound falls under the category of aromatic amines, which are characterized by the presence of an amino group attached to an aromatic ring. The presence of the nitro group enhances its reactivity and potential applications in chemical synthesis and biological research.
The synthesis of (R)-1-(3-nitrophenyl)ethanamine typically involves catalytic hydrogenation processes. A common method includes:
In industrial settings, continuous flow reactors are often employed to scale up production, allowing for better control over reaction conditions and improved yields. High-pressure hydrogenation reactors utilizing palladium or platinum catalysts are standard in large-scale manufacturing processes.
The molecular formula for (R)-1-(3-nitrophenyl)ethanamine is CHNO. The compound features a chiral center at the carbon atom adjacent to the amine group, which allows for two enantiomers: (R)- and (S)-1-(3-nitrophenyl)ethanamine.
(R)-1-(3-nitrophenyl)ethanamine undergoes several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (R)-1-(3-nitrophenyl)ethanamine involves its interaction with specific molecular targets within biological systems. In medicinal chemistry contexts, it may function as an inhibitor or modulator for certain enzymes or receptors. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially resulting in various biological effects.
While specific physical properties such as boiling point and melting point are not detailed in the available literature, compounds similar to (R)-1-(3-nitrophenyl)ethanamine typically exhibit moderate solubility in organic solvents due to their aromatic nature.
The chemical properties include:
(R)-1-(3-nitrophenyl)ethanamine has several applications across different scientific domains:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0